Human Pharmacokinetics: 3.2-Fold Higher Plasma Peak for D-Phenylalanine and 98.9-Fold Differential Urinary Excretion
In a direct head-to-head comparison, oral co-administration of 25 mg/kg each of L-[¹⁵N]phenylalanine and D-[²H₅]phenylalanine as a pseudo-racemic mixture to healthy volunteers revealed markedly stereospecific pharmacokinetics. D-Phenylalanine plasma levels demonstrated a faster rise and achieved a 3.19- to 3.26-fold higher maximum concentration than L-phenylalanine. Most critically for tracer and metabolic studies, urinary excretion of the intact amino acid differed by approximately 98.9-fold: only 0.25-0.8% of the administered L-phenylalanine dose was excreted unchanged, whereas 27.4-38.0% of the D-phenylalanine dose appeared in urine [1].
| Evidence Dimension | Oral plasma kinetics and urinary excretion in humans |
|---|---|
| Target Compound Data | L-phenylalanine: urinary excretion 0.25-0.8% of administered dose |
| Comparator Or Baseline | D-phenylalanine: peak plasma D/L ratio 3.19-3.26; urinary excretion 27.4-38.0% |
| Quantified Difference | Peak D/L ratio: 3.19-3.26 (219-226% higher D-enantiomer peak concentration); Urinary excretion differential: D-enantiomer excreted at 34- to 152-fold higher fraction |
| Conditions | Oral pseudo-racemic mixture (25 mg/kg each enantiomer) in healthy adult volunteers; plasma and urine analyzed via HPLC-FDMS |
Why This Matters
This data establishes that L-phenylalanine cannot substitute for D-phenylalanine in in vivo metabolic tracing studies where physiological clearance and hydroxylation profiles are critical.
- [1] Lehmann WD, Theobald N, Heinrich HC. Stereospecificity of phenylalanine plasma kinetics and hydroxylation in man following oral application of a stable isotope-labelled pseudo-racemic mixture of L- and D-phenylalanine. Clin Chim Acta. 1983;128(2-3):181-198. View Source
